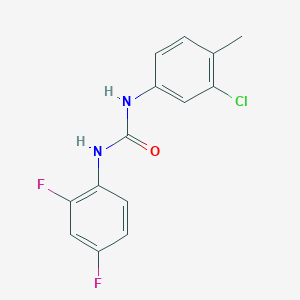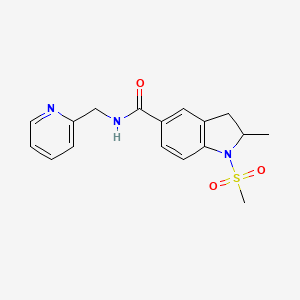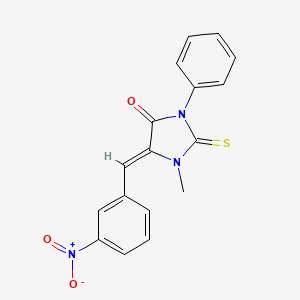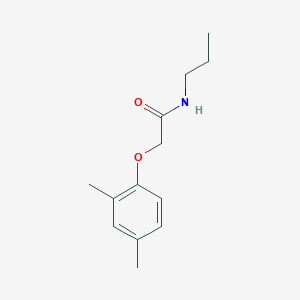![molecular formula C17H26N2O3S B4730251 1-[(4-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4730251.png)
1-[(4-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide
説明
1-[(4-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide, also known as MS-245, is a small molecule inhibitor that has shown potential in the treatment of various cancers and inflammatory diseases. This compound belongs to the class of piperidinecarboxamides and has a molecular weight of 392.54 g/mol.
作用機序
The mechanism of action of 1-[(4-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide involves the inhibition of the activity of the transcription factor STAT3. STAT3 is known to play a critical role in cancer cell survival and proliferation, as well as in the regulation of the immune response. By inhibiting the activity of STAT3, this compound can prevent the growth and survival of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, this compound has been found to inhibit the activity of several other proteins and enzymes, including the kinase JAK2 and the protease cathepsin B. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of 1-[(4-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide is its specificity for the target protein STAT3. This specificity reduces the risk of off-target effects and toxicity. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
One of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the study of 1-[(4-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide. One potential area of research is the development of novel formulations of this compound that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response to this compound in cancer patients.
In addition, this compound could be tested in combination with other anticancer agents to determine whether it has synergistic effects. Finally, the safety and efficacy of this compound in clinical trials should be evaluated to determine its potential as a therapeutic agent for cancer and inflammatory diseases.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of various cancers and inflammatory diseases. Its specificity for the target protein STAT3 and its good pharmacokinetic properties make it an attractive candidate for further study. However, further research is needed to determine its safety and efficacy in humans and to identify potential biomarkers for patient selection.
科学的研究の応用
1-[(4-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has been extensively studied in preclinical models of cancer and inflammation. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound was also found to inhibit the activity of the transcription factor STAT3, which is known to play a critical role in cancer cell survival and proliferation.
In addition to its anticancer properties, this compound has also been shown to have anti-inflammatory effects. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was found to inhibit the production of pro-inflammatory cytokines in macrophages, which are immune cells that play a key role in inflammation.
特性
IUPAC Name |
1-[(4-methylphenyl)methylsulfonyl]-N-propylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-10-18-17(20)16-8-11-19(12-9-16)23(21,22)13-15-6-4-14(2)5-7-15/h4-7,16H,3,8-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWUMDXJQXUOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4730176.png)
![2-chloro-N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4730179.png)
![2-chloro-N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-4-iodophenyl)benzamide](/img/structure/B4730181.png)


![ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate](/img/structure/B4730204.png)
![N-(4-acetylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4730216.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4730230.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4730243.png)
![ethyl [6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4730257.png)

![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2,5-dimethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4730268.png)
![2-(2,3-dimethylphenoxy)-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}acetohydrazide](/img/structure/B4730276.png)